molecular formula C13H15NO4 B7067464 N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide

N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide

Cat. No.: B7067464
M. Wt: 249.26 g/mol
InChI Key: MASMEZCELFGGNX-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide is a synthetic organic compound characterized by a cyclopropyl group attached to an acetamide moiety, which is further connected to a 2,3-dihydro-1,4-benzodioxin ring

Properties

IUPAC Name

N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(14-9-4-5-9)8-18-11-3-1-2-10-13(11)17-7-6-16-10/h1-3,9H,4-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASMEZCELFGGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC3=C2OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide typically involves the following steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst.

    Attachment of the acetamide group: The 2,3-dihydro-1,4-benzodioxin is then reacted with chloroacetyl chloride to introduce the acetamide group.

    Cyclopropylation: Finally, the cyclopropyl group is introduced via a nucleophilic substitution reaction using cyclopropylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the benzodioxin ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
  • N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides

Uniqueness

N-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)acetamide is unique due to the specific positioning of the cyclopropyl group and the benzodioxin ring, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

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